

Spectroscopic Profile of 2-Fluoro-4-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-nitrobenzonitrile** (CAS No. 34667-88-4), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Fluoro-4-nitrobenzonitrile**.

Table 1: ^1H NMR Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
DMSO-d ₆	8.46	dd	9.5, 2.0	Ar-H
8.37-8.22	m	Ar-H (2H)		
CDCl ₃	8.09	m		Ar-H
8.01	m	Ar-H		
7.58	m	Ar-H		

Note: Ar-H denotes aromatic protons.

Table 2: ¹³C NMR Data

Predictive data suggests the following approximate chemical shifts for the carbon atoms in **2-Fluoro-4-nitrobenzonitrile**. Experimental verification is recommended for precise assignments.

Assignment	Predicted Chemical Shift (δ) ppm
C-F	~160-165 (d, ¹ J _{CF} ≈ 250-270 Hz)
C-NO ₂	~145-150
C-CN	~115-120
C-H	~110-130
C-C (quaternary)	~120-140

Note: d = doublet. Predicted values are based on standard substituent effects and may vary.

Table 3: ¹⁹F NMR Data

The expected ¹⁹F NMR spectrum of **2-Fluoro-4-nitrobenzonitrile** would show a single resonance for the fluorine atom.

Solvent	Predicted Chemical Shift (δ) ppm
CDCl ₃	-105 to -115

Note: Referenced to CFCl₃ at 0 ppm.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Fluoro-4-nitrobenzonitrile** is characterized by the following significant absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N stretch (nitrile)
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1250	Strong	C-F stretch
~800-900	Medium-Strong	Ar-H out-of-plane bend

Table 5: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of **2-Fluoro-4-nitrobenzonitrile** reveals the following fragmentation pattern.

m/z	Interpretation
166	Molecular ion (M ⁺)
120	[M - NO ₂] ⁺
100	[M - NO ₂ - HF] ⁺ or [M - F - CN - O] ⁺
93	[C ₆ H ₃ F] ⁺
75	[C ₆ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Fluoro-4-nitrobenzonitrile** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , ~0.7 mL) in a standard 5 mm NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm for ^1H and ^{13}C NMR) or CFCl_3 as an external standard (0 ppm for ^{19}F NMR).

Infrared (IR) Spectroscopy

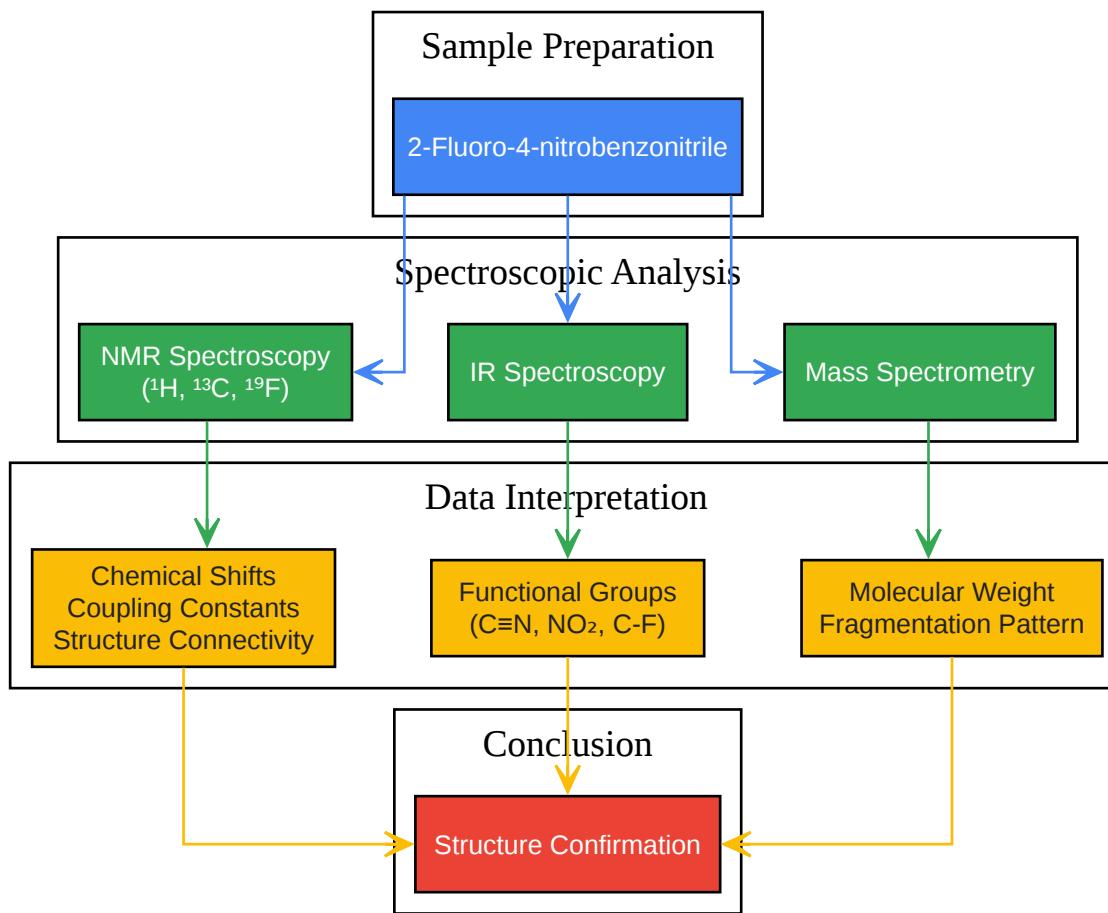
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **2-Fluoro-4-nitrobenzonitrile**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the standard mid-IR range (e.g., $4000\text{-}400\text{ cm}^{-1}$). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like **2-Fluoro-4-nitrobenzonitrile** is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation and confirmation.



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Caption: Workflow for Spectroscopic Analysis.

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